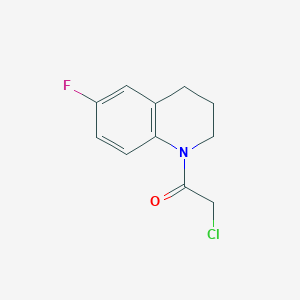
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a double-ring structure consisting of a benzene ring fused with a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydroquinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, microwave-assisted synthesis and solvent-free reactions have been explored to achieve greener and more sustainable processes .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance reaction efficiency and yield. The use of recyclable catalysts, such as clay or ionic liquids, has been reported to improve the sustainability of the synthesis process . One-pot reactions and ultrasound-promoted synthesis are also utilized to streamline the production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s fluorine atom enhances its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic with a quinoline core.
Primaquine: Another antimalarial drug with a quinoline structure.
Uniqueness
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluoro groups enhances its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
125579-10-4 |
|---|---|
Molekularformel |
C11H11ClFNO |
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
InChI-Schlüssel |
VTAOQYAHIDMKET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


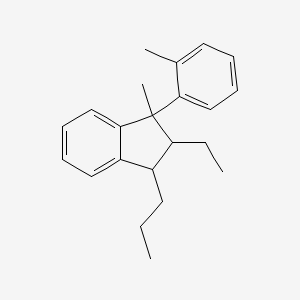
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
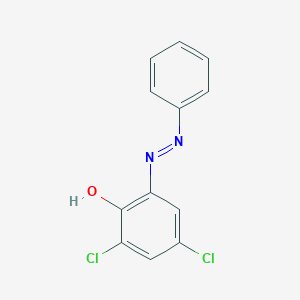

![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
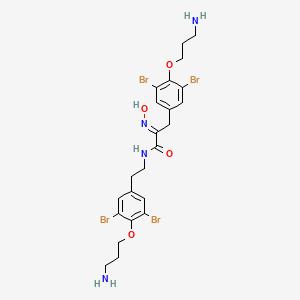
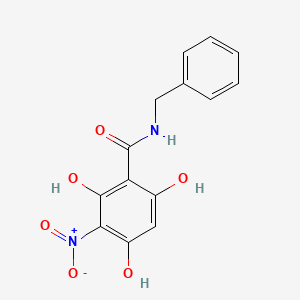
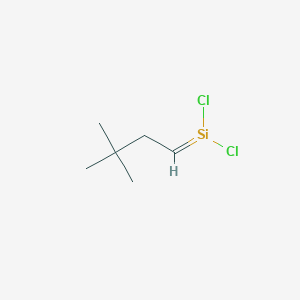
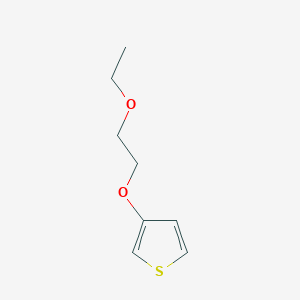


![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
